Trazodone hydrochloride
Overview
Description
Trazodone hydrochloride is an antidepressant that belongs to a group of drugs called serotonin receptor antagonists and reuptake inhibitors (SARIs) . It is used to treat major depressive disorder and may help to improve mood, appetite, and energy level as well as decrease anxiety and insomnia related to depression . Trazodone works by helping to restore the balance of a certain natural chemical (serotonin) in the brain .
Synthesis Analysis
The synthesis of Trazodone hydrochloride has been reported in several studies . An improved process for the preparation of Trazodone hydrochloride was described in a patent . The process provides the product with a total amount of l-(3-chlorophenyl)-4-(3-chloropropyl) piperazine as an impurity .Molecular Structure Analysis
Trazodone hydrochloride is a triazolopyridine derivative . Its molecular formula is C19H22ClN5O · HCl . The structure of Trazodone hydrochloride was confirmed by various spectroscopic techniques .Chemical Reactions Analysis
Trazodone hydrochloride (anhydrate) showed a supersaturation phenomenon in the dissolution process in water . This suggests that the solubility of Trazodone hydrochloride in water is influenced by its crystalline form .Physical And Chemical Properties Analysis
Trazodone hydrochloride is a solid at room temperature . It has a molecular weight of 408.32 . Trazodone hydrochloride tetrahydrate was isolated and characterized by moisture absorption equilibrium, Karl Fischer method, powder X-ray diffractometry, infrared (IR) spectroscopy, and elementary analysis .Scientific Research Applications
Pain Management : Trazodone hydrochloride alleviates thermal hyperalgesia in animal models, mainly through a serotonergic descending pain control pathway (Okuda, Takanishi, Yoshimoto, & Ueda, 2003). It also demonstrated dramatic relief in pain and numbness of diabetic neuropathy (Khurana, 1983) and was studied for dysesthetic pain in traumatic myelopathy (Davidoff, Guarracini, Roth, Sliwa, & Yarkony, 1987).
Neurological Effects : It inhibits T-type calcium channels, which may contribute to its pharmacological and neurological effects (Kraus, Li, Jovanovska, & Renger, 2007). Sustained administration enhances serotonergic neurotransmission in the rat brain, potentially aiding in major depression treatment (Ghanbari, el Mansari, & Blier, 2010).
Psychiatric Applications : It's used in managing anxiety disorders, including in veterinary contexts (Gruen, Roe, Griffith, & Sherman, 2017) and has shown positive results in treating psychosomatic diseases with a depressive component (Knobel, 1974). It's an effective antidepressant with a low incidence of serious adverse effects (Bryant & Ereshefsky, 1982).
Sleep Disorders : It increases slow-wave sleep and has a different antidepressive effect than imipramine, which suppresses REM sleep (Yamadera, Nakamura, Suzuki, & Endo, 1998).
Sexual Dysfunction : Intracavernosal administration can produce full penile erection in animal models and human subjects (Azadzoi, Payton, Krane, & Goldstein, 1990).
Drug Delivery and Synthesis : Research includes developing sustained release matrix tablets for improved efficacy and reduced dosing frequency (Kushwaha, Chaturvedi, Verma, Tiwari, & Anuragi, 2021) and synthesizing new compounds for potential antidepressant effects (Jaśkowska, Zaręba, Śliwa, Pindelska, Satała, Majka, 2019).
Adverse Effects : There are concerns about potential cardiotoxicity, as indicated in a study linking it to rapid atrial fibrillation (White & Wong, 1985).
Safety And Hazards
Trazodone has several safety considerations. It should not be used if you are allergic to it, or if you are being treated with methylene blue injection . Some young people have thoughts about suicide when first taking an antidepressant . Therefore, regular check-ups with the doctor are necessary while using Trazodone . It may cause a serious condition called serotonin syndrome if taken together with some medicines .
properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHDIOKRWWOXMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044626 | |
Record name | Trazodone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trazodone hydrochloride | |
CAS RN |
25332-39-2, 19666-36-5 | |
Record name | Trazodone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25332-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19666-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one hydrochloride | |
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Record name | Trazodone hydrochloride [USAN:USP:JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trazodone hydrochloride | |
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Record name | Trazodone hydrochloride | |
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Record name | Trazodone hydrochloride | |
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Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-y]propyl]-1,2,4-triazolo[4,3-a]pyridine-3(2H)-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
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Record name | TRAZODONE HYDROCHLORIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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